
Methyl 2-methyl-5-nitronicotinate
説明
“Methyl 2-methyl-5-nitronicotinate” is a chemical compound used in various fields of research and industry. It is a synthetic compound that belongs to the family of nicotinic acid derivatives .
Synthesis Analysis
The synthesis of “Methyl 2-methyl-5-nitronicotinate” involves several substances reacting with one another. These compounds include isonicotinic acid, methanol, sulfuric acid, and sodium carbonate .Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-5-nitronicotinate” consists of a pyridine ring attached to methyl carboxylate . The molecular formula is C8H8N2O4 .Chemical Reactions Analysis
“Methyl 2-methyl-5-nitronicotinate” is involved in various chemical reactions. For instance, it is used as an active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .Physical And Chemical Properties Analysis
“Methyl 2-methyl-5-nitronicotinate” has a molecular weight of 196.16 g/mol. Its unique chemical properties make it an ideal candidate for various applications, ranging from medicinal chemistry to material science.科学的研究の応用
Anticoccidial Agents Synthesis
Methyl 2-methyl-5-nitronicotinate has been involved in the synthesis of anticoccidial agents. In a study by Morisawa et al. (1977), the compound was obtained through the treatment of ethyl 2-methyl-5-nitronicotinate with ammonia. The research aimed to develop compounds with significant activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. The study highlighted the compound's potential in generating derivatives with improved anticoccidial properties, contributing to the development of more effective treatments for this parasitic disease in poultry farming Morisawa, Kataoka, Kitano, & Matsuzawa, 1977.
Spin Trapping Studies
Another significant application of related compounds is in the field of spin trapping, a technique used in chemistry and biology to detect and identify free radicals. While the direct study of methyl 2-methyl-5-nitronicotinate in spin trapping was not found, research on similar nitrones has been conducted. For instance, Turner and Rosen (1986) explored the synthesis of various nitrones and their application in spin trapping superoxide and hydroxyl radicals. These studies contribute to our understanding of radical chemistry and its implications in biological systems and material science Turner & Rosen, 1986.
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, compounds similar to methyl 2-methyl-5-nitronicotinate have been synthesized and studied for their reactivity and potential applications. Crozet et al. (1985) examined the reactivity of 1-methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions, leading to the formation of 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond. This study provides insights into the reactivity of nitronicotinate derivatives and their potential in synthesizing novel heterocyclic compounds Crozet, Surzur, Vanelle, Ghiglione, & Maldonado, 1985.
Safety And Hazards
特性
IUPAC Name |
methyl 2-methyl-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(8(11)14-2)3-6(4-9-5)10(12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLENGXHHGQWCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653880 | |
| Record name | Methyl 2-methyl-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-nitronicotinate | |
CAS RN |
936130-27-7 | |
| Record name | Methyl 2-methyl-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)
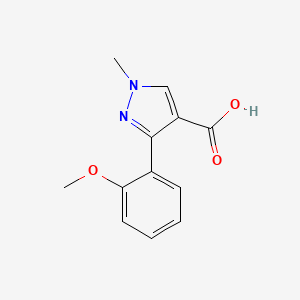
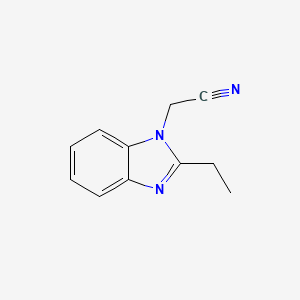
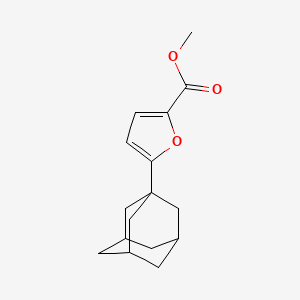

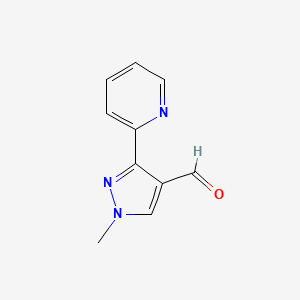
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)
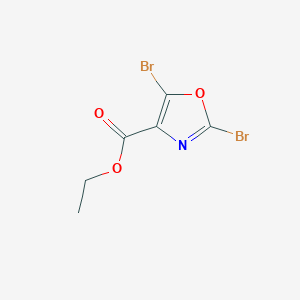
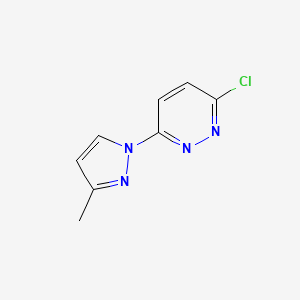
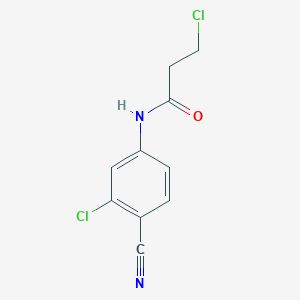
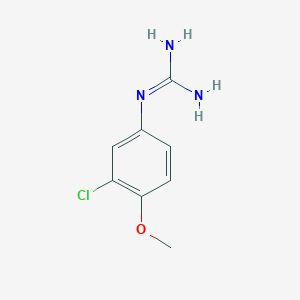
![{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416472.png)
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile](/img/structure/B1416474.png)